molecular formula C16H12N4S2 B4489488 2-(BENZYLSULFANYL)-7-(THIOPHEN-3-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE

2-(BENZYLSULFANYL)-7-(THIOPHEN-3-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE

Cat. No.: B4489488
M. Wt: 324.4 g/mol
InChI Key: JKQGCKFLYKAGJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(BENZYLSULFANYL)-7-(THIOPHEN-3-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a benzylsulfanyl group and a thiophene ring attached to the triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BENZYLSULFANYL)-7-(THIOPHEN-3-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE typically involves the reaction of dibenzoylacetylene with triazole derivatives. This one-pot catalyst-free procedure is carried out at room temperature and yields the desired compound with excellent efficiency . The reaction conditions are mild, making the process straightforward and operationally simple.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the one-pot synthesis approach mentioned above can be scaled up for industrial applications. The catalyst-free nature and room temperature conditions make it an attractive option for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(BENZYLSULFANYL)-7-(THIOPHEN-3-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide or thiol derivatives.

    Substitution: The benzylsulfanyl and thiophene groups can undergo substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles like amines or halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(BENZYLSULFANYL)-7-(THIOPHEN-3-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(BENZYLSULFANYL)-7-(THIOPHEN-3-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In the case of receptor interactions, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(BENZYLSULFANYL)-7-(THIOPHEN-3-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is unique due to the presence of both benzylsulfanyl and thiophene groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications, particularly in medicinal chemistry and material science.

Properties

IUPAC Name

2-benzylsulfanyl-7-thiophen-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4S2/c1-2-4-12(5-3-1)10-22-16-18-15-17-8-6-14(20(15)19-16)13-7-9-21-11-13/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQGCKFLYKAGJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN3C(=CC=NC3=N2)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(BENZYLSULFANYL)-7-(THIOPHEN-3-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
Reactant of Route 2
Reactant of Route 2
2-(BENZYLSULFANYL)-7-(THIOPHEN-3-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
Reactant of Route 3
Reactant of Route 3
2-(BENZYLSULFANYL)-7-(THIOPHEN-3-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
Reactant of Route 4
Reactant of Route 4
2-(BENZYLSULFANYL)-7-(THIOPHEN-3-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
Reactant of Route 5
2-(BENZYLSULFANYL)-7-(THIOPHEN-3-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
Reactant of Route 6
2-(BENZYLSULFANYL)-7-(THIOPHEN-3-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE

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